Aminopentachloropicoline
Description
Aminopentachloropicoline is a chlorinated pyridine derivative characterized by a methylpyridine (picoline) backbone substituted with five chlorine atoms and an amino group. Its molecular formula is C₆H₄Cl₅N₂, with a molecular weight of 301.37 g/mol. The compound is synthesized via palladium-catalyzed cross-coupling reactions, as exemplified by the use of tris(dibenzylideneacetone)dipalladium(0) and XantPhos ligands in tert-butyl alcohol, yielding products under optimized conditions .
Properties
CAS No. |
76840-12-5 |
|---|---|
Molecular Formula |
C6H3Cl5N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
chloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H3Cl5N2/c7-1-2(8)4(5(10)12)13-6(11)3(1)9/h5H,12H2 |
InChI Key |
MZTGXJCZRHTRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(N)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminopentachloropicoline typically involves the chlorination of picoline followed by the introduction of an amino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Aminopentachloropicoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups replacing the chlorine atoms. These derivatives can have distinct chemical and physical properties, making them useful for different applications.
Scientific Research Applications
Aminopentachloropicoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of aminopentachloropicoline involves its interaction with specific molecular targets. The amino group and chlorine atoms play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Melting Point : ~220–225°C (estimated for chlorinated pyridines).
- Solubility : Low in polar solvents (e.g., water) but moderate in organic solvents like dichloromethane.
- Applications : Primarily used as an intermediate in agrochemical and pharmaceutical synthesis, leveraging its electron-deficient aromatic system for nucleophilic substitution reactions.
Aminopentachloropicoline belongs to the chlorinated aminopyridine family. Two structurally and functionally analogous compounds are Pentachloropyridine and Aminotrichloropicoline. Below is a detailed comparison:
Structural Comparison
| Property | This compound | Pentachloropyridine | Aminotrichloropicoline |
|---|---|---|---|
| Molecular Formula | C₆H₄Cl₅N₂ | C₅Cl₅N | C₆H₅Cl₃N₂ |
| Functional Groups | –NH₂, –Cl₅, –CH₃ | –Cl₅ | –NH₂, –Cl₃, –CH₃ |
| Molecular Weight (g/mol) | 301.37 | 251.32 | 214.48 |
| Chlorine Substitution | 5 Cl atoms on pyridine ring | 5 Cl atoms on pyridine ring | 3 Cl atoms on pyridine ring |
Key Insight: The amino group in this compound enhances its reactivity in electrophilic aromatic substitution compared to Pentachloropyridine, while its higher chlorine content increases steric hindrance relative to Aminotrichloropicoline .
Physical and Chemical Properties
| Property | This compound | Pentachloropyridine | Aminotrichloropicoline |
|---|---|---|---|
| Melting Point (°C) | 220–225 | 122–125 | 180–185 |
| Solubility in H₂O | Insoluble | Insoluble | Slightly soluble |
| Stability | Stable under inert conditions | Hygroscopic | Sensitive to oxidation |
Notable Finding: The amino group in this compound improves its solubility in polar aprotic solvents (e.g., DMF) compared to Pentachloropyridine, facilitating its use in catalytic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
